N'-[(4-Chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide
N'-[(4-Chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide
Brand Name:
Vulcanchem
CAS No.:
331713-17-8
VCID:
VC0398613
InChI:
InChI=1S/C17H17ClN2O5/c1-23-14-8-3-11(9-15(14)24-2)17(22)20-19-16(21)10-25-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
SMILES:
COC1=C(C=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)OC
Molecular Formula:
C17H17ClN2O5
Molecular Weight:
364.8g/mol
N'-[(4-Chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide
CAS No.: 331713-17-8
Main Products
VCID: VC0398613
Molecular Formula: C17H17ClN2O5
Molecular Weight: 364.8g/mol
CAS No. | 331713-17-8 |
---|---|
Product Name | N'-[(4-Chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide |
Molecular Formula | C17H17ClN2O5 |
Molecular Weight | 364.8g/mol |
IUPAC Name | N'-[2-(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide |
Standard InChI | InChI=1S/C17H17ClN2O5/c1-23-14-8-3-11(9-15(14)24-2)17(22)20-19-16(21)10-25-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Standard InChIKey | AQSZVVXNLSRJIH-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)OC |
PubChem Compound | 1047696 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume